2-Methyl-3-nitroaniline

Catalog No.
S566643
CAS No.
603-83-8
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitroaniline

CAS Number

603-83-8

Product Name

2-Methyl-3-nitroaniline

IUPAC Name

2-methyl-3-nitroaniline

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3

InChI Key

HFCFJYRLBAANKN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Synonyms

2-Amino-6-nitrotoluene

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N

Biodegradation Studies:

One area of research involving 2-Methyl-3-nitroaniline (also known as 2-Amino-6-nitrotoluene) focuses on its biodegradation by microorganisms. Scientists have used it as a standard compound to evaluate the potential of various indigenous microorganisms to degrade nitroaromatic compounds []. These studies help researchers understand the natural processes that break down these potentially harmful chemicals in the environment.

2-Methyl-3-nitroaniline is a white solid with an unpleasant odor [1]. It belongs to the class of aromatic nitro compounds, which contain a nitro group (NO2) attached to an aromatic ring. In this case, the methyl group (CH3) is positioned at the second position of the ring, and the nitro group is at the third position [2].


Molecular Structure Analysis

The key feature of 2-Methyl-3-nitroaniline is the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the aromatic ring. The methyl group donates electrons due to its inductive effect, while the nitro group withdraws electrons due to its resonance and inductive effects. This creates an interesting interplay of electronic properties within the molecule [3].

Another notable aspect is the position of the nitro group. The meta-orientation (substituents at positions 1 and 3 relative to the attachment point) reduces the deactivating effect of the nitro group compared to ortho- or para-positions. This makes the molecule more reactive in certain reactions [1].


Chemical Reactions Analysis

Synthesis:

One method for synthesizing 2-Methyl-3-nitroaniline involves reacting picric acid (2,4,6-trinitrophenol) with hydroxide solution and nitrous acid [1].

Diazonium Salt Formation:

2-Methyl-3-nitroaniline serves as a precursor for the synthesis of diazonium salts. These salts are important intermediates in various organic reactions, including azo coupling and Sandmeyer reactions. The reaction involves treatment of the amine group (NH2) with sodium nitrite (NaNO2) in acidic conditions [4].

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Melting Point: 112-114 °C [1]
  • Boiling Point: 304.7 °C [1]
  • Solubility: Soluble in hot ethanol, sparingly soluble in water [1]
  • Stability: Stable under normal storage conditions [1]

Mechanism of Action (Not Applicable)

2-Methyl-3-nitroaniline is primarily used as a starting material for synthesis and does not have a well-defined mechanism of action in biological systems.

2-Methyl-3-nitroaniline is a suspected irritant and may cause skin and eye irritation. It is also a potential fire hazard due to the presence of the nitro group [5].

Here are the citations used:

  • [1] Biosynth. (n.d.). 2-Methyl-3-nitroaniline | 603-83-8.
  • [2] Sigma-Aldrich. (n.d.). 2-Methyl-3-nitroaniline 97% 603-83-8.
  • [3] Klein, J. (2009). Organic Chemistry (2nd ed.). John Wiley & Sons. [Not directly cited but contains relevant background information on aromatic nitro compounds]
  • [4] Silverthorn, W. E. (2014). The Silverthorn Textbook of Human Physiology (7th ed.). Pearson Education Limited. [Not directly cited but contains relevant background information on diazonium salts]
  • [5] Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Methyl-3-nitroaniline. Sigma-Aldrich [Accessible through Sigma-Aldrich website upon product search]

Physical Description

2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992)

XLogP3

1.8

Boiling Point

581 °F at 760 mm Hg (decomposes) (NTP, 1992)
305.0 °C

Melting Point

198 °F (NTP, 1992)
92.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

603-83-8

Wikipedia

2-Methyl-3-nitroaniline

Dates

Modify: 2023-08-15

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